molecular formula C6H8N2O B3054961 3,5-Diaminophenol CAS No. 626-46-0

3,5-Diaminophenol

Cat. No.: B3054961
CAS No.: 626-46-0
M. Wt: 124.14 g/mol
InChI Key: WFNVGXBEWXBZPL-UHFFFAOYSA-N
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Description

3,5-Diaminophenol is an organic compound with the molecular formula C6H8N2O It is a derivative of phenol, characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-diaminophenol involves the reduction of 3,5-dinitro-4-halogen-substituted phenol. This process typically requires a reduction reaction to convert the nitro groups to amino groups . The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and catalysts can vary depending on the desired yield and purity of the final product. The process is designed to be efficient and cost-effective, ensuring high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminophenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: As mentioned earlier, the reduction of nitro groups to amino groups is a key reaction in its synthesis.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Reagents such as halogens or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted phenols, and various amino-substituted compounds .

Scientific Research Applications

3,5-Diaminophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-diaminophenol exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diaminophenol
  • 3,4-Diaminophenol
  • p-Phenylenediamine

Uniqueness

3,5-Diaminophenol is unique due to the specific positioning of its amino groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3,5-diaminophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVGXBEWXBZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436591
Record name Phenol, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-46-0, 25167-12-8
Record name 3,5-Diaminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diaminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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